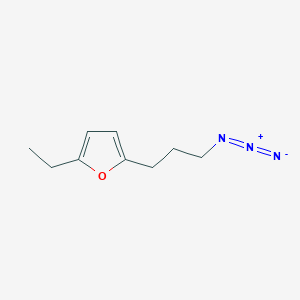

2-(3-Azidopropyl)-5-ethylfuran

Description

BenchChem offers high-quality 2-(3-Azidopropyl)-5-ethylfuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Azidopropyl)-5-ethylfuran including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

651315-30-9 |

|---|---|

Molecular Formula |

C9H13N3O |

Molecular Weight |

179.22 g/mol |

IUPAC Name |

2-(3-azidopropyl)-5-ethylfuran |

InChI |

InChI=1S/C9H13N3O/c1-2-8-5-6-9(13-8)4-3-7-11-12-10/h5-6H,2-4,7H2,1H3 |

InChI Key |

RIAVKLQSNSAOBY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(O1)CCCN=[N+]=[N-] |

Origin of Product |

United States |

Foundational & Exploratory

Unlocking Synthetic Potential: A Guide to Electron-Rich Furan Derivatives in Diels-Alder Reactions

This guide provides an in-depth exploration of electron-rich furan derivatives as powerful dienes in Diels-Alder cycloadditions. Tailored for researchers, chemists, and professionals in drug development, this document moves beyond simple protocols to explain the underlying principles that govern reactivity, selectivity, and application. We will dissect the challenges inherent to furan's aromaticity and demonstrate how strategic substitution transforms this heterocycle into a cornerstone of complex molecule synthesis.

The Furan Conundrum: Aromatic Stability vs. Diene Reactivity

The Diels-Alder reaction, a [4+2] cycloaddition, is a pillar of synthetic organic chemistry, renowned for its ability to form six-membered rings with high stereocontrol.[1] Furan, with its conjugated diene system, appears to be an ideal candidate. However, its aromatic character—conferring a significant resonance stabilization of approximately 14-15 kcal/mol—presents a substantial thermodynamic barrier.[2] This stability makes furan a reluctant diene, leading to several challenges:

-

Low Reactivity: Compared to non-aromatic analogues like cyclopentadiene, furan reacts sluggishly with many dienophiles.[2]

-

Reversibility: The Diels-Alder adducts of furan often undergo a retro-Diels-Alder reaction, especially upon heating. This equilibrium can lead to low yields and mixtures of products, as the initially formed, kinetically favored endo adduct can revert and reform as the more thermodynamically stable exo adduct.[3][4][5][6]

-

Limited Scope: Unactivated furans react efficiently only with highly reactive, electron-deficient dienophiles.[4][7]

Overcoming these limitations is paramount for harnessing the synthetic utility of the furan core. The most effective strategy is to decrease the stability of the furan ring and enhance its diene character by introducing electron-donating groups (EDGs).

Enhancing Reactivity: The Critical Role of Electron-Donating Groups

The rate and efficiency of a normal-electron-demand Diels-Alder reaction are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[8][9] A smaller energy gap between these frontier orbitals leads to a faster reaction.

Electron-donating groups (EDGs) such as alkoxy (-OR), silyloxy (-OSiR₃), and alkyl groups increase the electron density of the furan ring. This has a profound effect on its reactivity:

-

Raises the HOMO Energy: EDGs raise the energy of the furan's HOMO, narrowing the HOMO-LUMO gap with electron-poor dienophiles and accelerating the cycloaddition.[10]

-

Destabilizes the Aromatic System: By pushing electron density into the ring, EDGs slightly disrupt the aromaticity, making the transition to the non-aromatic cycloaddition product more energetically favorable.

Computational studies have quantitatively confirmed that strong electron-donor groups significantly increase the reactivity of the furan system in Diels-Alder reactions.[10] The most commonly employed and effective derivatives include 2-alkoxyfurans, 3-alkoxyfurans, and 3,4-dialkoxyfurans.[11][12] The high reactivity of the 3-alkoxyfuran unit, for instance, has been demonstrated in chemoselective cycloadditions.[11]

Caption: EDGs raise the furan HOMO, shrinking the energy gap to the dienophile LUMO.

Synthesis of Key Electron-Rich Furan Derivatives

The practical application of these reactive dienes begins with their efficient synthesis. While numerous methods exist, some are particularly suited for laboratory and industrial scales.

Protocol 1: Synthesis of 2-Alkoxyfurans via Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis is a robust method for creating furans from 1,4-dicarbonyl compounds.[13] For 2-alkoxyfurans, a suitable precursor is often derived from readily available starting materials.

Objective: To synthesize 2-methoxyfuran from a 1,4-dicarbonyl precursor.

Materials:

-

1,4-Diketone precursor (e.g., succinaldehyde tetramethyl acetal)

-

Acid catalyst (e.g., p-toluenesulfonic acid, PTSA)

-

Anhydrous solvent (e.g., toluene)

-

Dean-Stark apparatus

-

Standard glassware for reflux and distillation

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is oven-dried to prevent moisture contamination.

-

Reagent Charging: To the flask, add the 1,4-diketone precursor and a suitable volume of anhydrous toluene to create a 0.5 M solution.

-

Catalyst Addition: Add a catalytic amount of PTSA (approx. 1-2 mol%).

-

Reaction: Heat the mixture to reflux. The water generated during the cyclization will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude 2-methoxyfuran can be purified by fractional distillation under vacuum, as it is often a volatile liquid.

Causality Note: The acid catalyst is crucial for protonating a carbonyl oxygen, facilitating the intramolecular nucleophilic attack by the enol or enol ether of the second carbonyl group. The azeotropic removal of water drives the equilibrium towards the furan product, preventing the reverse reaction.[13]

The Diels-Alder Reaction in Practice: A Protocol with 3,4-Dimethoxyfuran

3,4-Dialkoxyfurans are exceptionally reactive dienes due to the synergistic effect of two EDGs.[12] Their reaction with powerful dienophiles like N-substituted maleimides is often rapid, irreversible, and highly stereoselective.[11][14]

Protocol 2: Diels-Alder Cycloaddition of 3,4-Dimethoxyfuran with N-Methylmaleimide

Objective: To synthesize the exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboximide adduct.

Materials:

-

3,4-Dimethoxyfuran[12]

-

N-Methylmaleimide

-

Anhydrous solvent (e.g., acetonitrile or dichloromethane)

-

Magnetic stirrer and stir bar

-

Standard glassware

Step-by-Step Methodology:

-

Reactant Preparation: In a clean, dry flask, dissolve N-methylmaleimide (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Diene Addition: Add a solution of 3,4-dimethoxyfuran (1.05 eq) in the same solvent dropwise to the stirred dienophile solution at room temperature.

-

Experimental Insight: A slight excess of the furan can ensure complete consumption of the more valuable dienophile. The reaction is often exothermic; for larger scales, initial cooling in an ice bath may be necessary.

-

-

Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically fast and can be monitored by TLC, observing the disappearance of the reactants and the appearance of a single product spot. In many cases, the product may precipitate from the solution as a white solid.

-

Product Isolation: If precipitation occurs, collect the product by vacuum filtration. Wash the solid with a small amount of cold solvent to remove any unreacted starting materials.

-

Purification: If the product does not precipitate or if further purification is needed, concentrate the reaction mixture in vacuo. The resulting crude solid can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or column chromatography. The reaction often proceeds so cleanly that minimal purification is required.

-

Characterization: Confirm the structure and stereochemistry of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The exo stereochemistry is typically favored thermodynamically and can be confirmed by characteristic coupling constants in the ¹H NMR spectrum.

Caption: A typical laboratory workflow for furan Diels-Alder cycloaddition.

Navigating Stereoselectivity and Reversibility

Even with activated furans, the reaction conditions play a critical role in determining the outcome, particularly the stereoselectivity (endo vs. exo) and the potential for reversibility.

| Parameter | Effect on Furan Diels-Alder Reaction | Rationale & Causality |

| Temperature | Lower temperatures favor the kinetically controlled endo adduct. Higher temperatures promote the retro-Diels-Alder reaction, leading to equilibrium and favoring the more thermodynamically stable exo adduct.[15][16][17] | The endo transition state is often lower in energy due to secondary orbital interactions, making it the faster-forming product. However, the exo adduct is sterically less hindered and thus more stable. High temperatures provide the activation energy needed to overcome the barrier for the retro reaction.[3][5] |

| Solvent | Solvent polarity can influence the endo/exo selectivity. For the reaction of furan with maleic anhydride, polar solvents like acetonitrile can favor the formation of the exo isomer.[15][17] | Solvents can differentially solvate the transition states. A more polar transition state will be stabilized to a greater extent by a polar solvent, altering the relative activation barriers for the endo and exo pathways. |

| Lewis Acids | Lewis acid catalysts can significantly accelerate the reaction and may alter stereoselectivity.[7][18][19] | Lewis acids coordinate to the dienophile (e.g., to a carbonyl oxygen), which lowers its LUMO energy, accelerating the reaction.[19][20] This coordination can also create steric bias, often enhancing the preference for one stereoisomer over the other.[21] |

| Pressure | High pressure can be used to shift the equilibrium towards the adduct, favoring the cycloaddition over the retro-Diels-Alder reaction. | The formation of the cyclo-adduct results in a decrease in volume. According to Le Châtelier's principle, applying high pressure will favor the side of the equilibrium with a smaller volume. |

graph "Equilibrium_Diagram" { rankdir=LR; graph [bgcolor="#F1F3F4", fontname="Helvetica", label="Diagram 3: The Furan Diels-Alder Equilibrium", fontcolor="#202124", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#5F6368", fontname="Helvetica", fontsize=10];Reactants [label="Furan + Dienophile"]; TS_Endo [label="Endo T.S.\n(Kinetic)", shape=plaintext, fontcolor="#4285F4"]; TS_Exo [label="Exo T.S.", shape=plaintext, fontcolor="#EA4335"]; Endo [label="Endo Adduct\n(Kinetic Product)", fillcolor="#F1F3F4", style="filled,dashed", bordercolor="#4285F4"]; Exo [label="Exo Adduct\n(Thermo. Product)", fillcolor="#F1F3F4", style="filled,dashed", bordercolor="#EA4335"];

Reactants -> Endo [label=" k_endo\n(Fast, Low Temp)"]; Reactants -> Exo [label=" k_exo\n(Slower)"]; Endo -> Reactants [label=" k_retro-endo\n(Reversible at High Temp)"]; Exo -> Reactants [label=" k_retro-exo\n(Higher Barrier)"];

{rank=same; Reactants; Endo; Exo} {rank=same; TS_Endo; TS_Exo}

// Invisible edges for alignment Reactants -> TS_Endo [style=invis]; TS_Endo -> Endo [style=invis]; Reactants -> TS_Exo [style=invis]; TS_Exo -> Exo [style=invis]; }

Caption: The interplay between kinetic and thermodynamic control in furan cycloadditions.

Applications in Drug Development and Complex Synthesis

The 7-oxabicyclo[2.2.1]heptane core generated from the furan Diels-Alder reaction is a versatile synthetic intermediate. Its rigid, bicyclic structure provides a scaffold for installing multiple stereocenters, making it invaluable in the synthesis of natural products and active pharmaceutical ingredients (APIs).[20][22]

For example, the synthesis of oseltamivir (Tamiflu®) has utilized a Diels-Alder reaction involving furan and methyl acrylate as a key strategic step, demonstrating the industrial relevance of this chemistry.[22] Furthermore, the adducts can be transformed into highly functionalized aromatic and hydroaromatic compounds, which are common motifs in pharmaceuticals.[23] The ability to generate cantharimide derivatives, which have shown promising biological activity, is another significant application stemming directly from the cycloaddition of alkoxyfurans with maleimides.[11]

Conclusion

Electron-rich furan derivatives are not merely academic curiosities; they are powerful, field-proven tools for modern organic synthesis. By understanding and manipulating the electronic properties of the furan ring, chemists can overcome its inherent aromatic stability to drive efficient and selective Diels-Alder cycloadditions. The strategic application of these dienes, guided by careful consideration of reaction conditions, provides a direct and atom-economical pathway to complex molecular architectures that are central to the discovery and development of new medicines and materials.

References

- Steering the Mechanism of the Furan-Maleimide Retro-Diels- Alder Reaction to a Sequential Pathway with an - ORBi. (n.d.). Google Scholar.

- Catalysis of the Diels–Alder Reaction of Furan and Methyl Acrylate in Lewis Acidic Zeolites. (2017, February 13). ACS Catalysis.

- Catalysis of the Diels-Alder Reaction of Furan and Methyl Acrylate in Lewis-Acidic Zeolites. (2025, August 10). ResearchGate.

- On the solvent‐ and temperature‐driven stereoselectivity of the Diels–Alder cycloaddition reactions of furan with maleic anhydride and maleimide. (2019, December 23). Semantic Scholar.

- Diels alder reaction of furan and maleic anhydride. (2024, April 13). Zibo Anquan Chemical Co., Ltd..

- Overcoming the Reversibility in the Diels–Alder Reaction of Bio-Based Electron-Poor Furans with Maleimides Through Liquid-to-Solid Phase Transition. (2025, July 8). MDPI.

- Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes. (2021, November 1). MDPI.

- Diels–Alder Cycloadditions of Bio-Derived Furans with Maleimides as a Sustainable «Click» Approach towards Molecular, Macromolecular and Hybrid Systems. (2021, December 24). MDPI.

- Understanding the reactivity and selectivity of Diels-Alder reactions involving furans. (2023, September 7). ResearchGate.

- Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials. (n.d.). RSC Publishing.

- The effect of Lewis acids on the intramolecular Diels–Alder reaction of the furan diene. (n.d.). ScienceDirect.

- An Experimental and Theoretical Study of Stereoselectivity of Furan−Maleic Anhydride and Furan−Maleimide Diels−Alder Reactions. (2005, July 12). The Journal of Organic Chemistry.

- The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production. (n.d.). PMC.

- Recent Advances on Diels‐Alder‐Driven Preparation of Bio‐Based Aromatics. (n.d.). PMC.

- An experimental and theoretical study of stereoselectivity of furan-maleic anhydride and furan-maleimide diels-alder reactions. (2005, August 5). PubMed.

- On the Solvent and Temperature Driven Stereoselectivity of the Diels-Alder Cycloaddition Reactions of Furan with Maleic Anhydride and Maleimide. (2019, December 23). ChemRxiv.

- Understanding the reactivity and selectivity of Diels–Alder reactions involving furans. (n.d.). Organic & Biomolecular Chemistry.

- Particularities of the furan DA cycloaddition highlighted by... (n.d.). ResearchGate.

- Diels–Alder reaction. (n.d.). Wikipedia.

- Industrial Applications of The DielsAlder Reaction. (2012, May 25). Scribd.

- Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA). (n.d.). University of Iowa.

- Irreversible endo-Selective Diels–Alder Reactions of Substituted Alkoxyfurans: A General Synthesis of endo-Cantharimides. (n.d.). PMC.

- Synthesis, Reactions and Medicinal Uses of Furan. (n.d.). Pharmaguideline.

- Diels–Alder reactions of 3,4-dialkoxyfurans: an application to the highly efficient synthesis of (±)-methyl triacetylshikimate. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.

- The application of the Diels-Alder reaction to polymer syntheses based on furan/maleimide reversible couplings. (n.d.). Redalyc.

Sources

- 1. Diels alder reaction of furan and maleic anhydride - News - Zibo Anquan Chemical Chemical Co., - Anquan Chemical [zbaqchem.com]

- 2. The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orbi.uliege.be [orbi.uliege.be]

- 4. Overcoming the Reversibility in the Diels–Alder Reaction of Bio-Based Electron-Poor Furans with Maleimides Through Liquid-to-Solid Phase Transition [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. An experimental and theoretical study of stereoselectivity of furan-maleic anhydride and furan-maleimide diels-alder reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Irreversible endo-Selective Diels–Alder Reactions of Substituted Alkoxyfurans: A General Synthesis of endo-Cantharimides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Diels–Alder reactions of 3,4-dialkoxyfurans: an application to the highly efficient synthesis of (±)-methyl triacetylshikimate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 14. redalyc.org [redalyc.org]

- 15. semanticscholar.org [semanticscholar.org]

- 16. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. chemrxiv.org [chemrxiv.org]

- 18. cdnsciencepub.com [cdnsciencepub.com]

- 19. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

- 21. Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA) : a new strategy to control diels-alder reaction [harvest.usask.ca]

- 22. scribd.com [scribd.com]

- 23. Recent Advances on Diels‐Alder‐Driven Preparation of Bio‐Based Aromatics - PMC [pmc.ncbi.nlm.nih.gov]

The Architect's Blueprint: A Guide to Dual-Responsive Monomers for Advanced Smart Material Synthesis

Abstract

Smart materials, capable of reacting to their environment, are at the forefront of materials science, with profound implications for fields ranging from targeted drug delivery to soft robotics.[1][2] The key to their function lies in the design of their constituent monomers. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of dual-responsive monomers—the architectural keystones that impart intelligence to polymers. We will dissect the design principles, provide validated synthesis and polymerization protocols, detail essential characterization techniques, and illustrate the power of these systems in a practical application. This document is structured to serve not as a rigid template, but as a comprehensive manual grounded in field-proven expertise, enabling the reader to design and create the next generation of intelligent materials.

Introduction: The Dawn of Multi-Stimuli-Aware Materials

"Smart" polymers are macromolecules engineered to undergo significant, reversible physicochemical changes in response to external triggers.[2][3] These triggers, or stimuli, can include temperature, pH, light, and redox potential.[1][4] While single-stimulus-responsive systems have shown great promise, the real frontier lies in dual- or multi-responsive systems. These advanced materials can integrate multiple environmental cues, allowing for more precise control and sophisticated functionality, which is particularly crucial for applications like targeted cancer therapy where the tumor microenvironment presents a unique combination of stimuli (e.g., lower pH and higher temperature).[5][6]

The intelligence of these polymers originates at the monomer level. By strategically combining different functional moieties into a single monomer or copolymerizing monomers with distinct sensitivities, we can create materials that respond to multiple triggers.[7] This guide focuses on the design, synthesis, and application of polymers built from monomers that respond to two of the most physiologically relevant stimuli: pH and temperature .

Core Principles of Dual-Responsive Monomer Design

The foundation of a dual-responsive polymer is the selection of functional groups that are sensitive to distinct environmental changes. The most elegant designs often involve copolymerizing monomers where each possesses a unique responsiveness.[7]

Temperature-Responsive Moiety: The gold standard for temperature sensitivity in aqueous solutions is N-isopropylacrylamide (NIPAAm) .[8] Polymers containing NIPAAm exhibit a Lower Critical Solution Temperature (LCST), typically around 32°C.[8] Below the LCST, the polymer is hydrophilic and soluble; above it, the polymer chains undergo a conformational change, becoming hydrophobic and precipitating from the solution.[8] This sharp, reversible transition is ideal for on-demand applications.

pH-Responsive Moiety: pH sensitivity is typically conferred by incorporating ionizable groups, such as carboxylic acids or amines.[7]

-

Acrylic Acid (AAc) and Methacrylic Acid (MAA) contain carboxylic acid groups with a pKa around 4.25-4.75.[9] At pH values above their pKa, these groups are deprotonated and negatively charged, making the polymer hydrophilic. Below the pKa, they are protonated and neutral, increasing the polymer's hydrophobicity.[10]

-

2-(Dimethylamino)ethyl methacrylate (DMAEMA) contains a tertiary amine group. This group becomes protonated and positively charged at low pH, enhancing hydrophilicity, and is neutral at higher pH.

By copolymerizing a temperature-responsive monomer like NIPAAm with a pH-responsive monomer like AAc, we can create a polymer whose overall solubility and conformation are dictated by both temperature and pH.[11][12] For instance, at a pH above the pKa of AAc, the polymer will remain soluble even at temperatures above the LCST of NIPAAm due to the electrostatic repulsion of the charged carboxylate groups.

Data Presentation: Stimuli-Responsive Monomer Units

| Stimulus | Monomer Example | Functional Group | Mechanism of Action | Typical Transition Point |

| Temperature | N-isopropylacrylamide (NIPAAm) | Amide | Hydrophilic-hydrophobic transition | LCST ~32°C[8] |

| pH (Acidic) | Acrylic Acid (AAc) | Carboxylic Acid | Protonation/Deprotonation | pKa ~4.25[9] |

| pH (Basic) | 2-(Dimethylamino)ethyl methacrylate (DMAEMA) | Tertiary Amine | Protonation/Deprotonation | pKa ~7.5 |

| Redox | N-(2-hydroxypropyl)methacrylamide-dithiol | Disulfide Bond | Cleavage in reducing environment | Dependent on redox potential |

| Light | Spiropyran-containing acrylate | Spiropyran | Isomerization upon UV/Vis light | Wavelength-dependent |

Synthesis and Polymerization: From Monomer to Smart Material

The synthesis of dual-responsive polymers requires precision. Controlled radical polymerization techniques are paramount as they allow for the creation of well-defined polymer architectures with low dispersity, which is crucial for achieving a sharp and reproducible response.[13] Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is particularly advantageous due to its tolerance of a wide range of functional monomers without the need for protection groups.[1][4][13]

Experimental Protocol 1: Synthesis of a pH- and Temperature-Responsive Copolymer via RAFT

This protocol details the synthesis of a random copolymer of N-isopropylacrylamide (NIPAAm) and acrylic acid (AAc), a classic dual-responsive system.

Rationale: We employ RAFT polymerization to ensure the resulting P(NIPAAm-co-AAc) polymer has a controlled molecular weight and narrow molecular weight distribution (Đ < 1.3). This level of control is essential for predictable self-assembly and stimuli-responsive behavior. AIBN is chosen as a standard thermal initiator.

Materials:

-

N-isopropylacrylamide (NIPAAm), recrystallized from hexane

-

Acrylic acid (AAc), inhibitor removed via distillation

-

2-(Dodecylsulfanylthiocarbonylsulfanyl)-2-methylpropionic acid (DMP) as RAFT agent

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) as initiator

-

1,4-Dioxane, anhydrous

-

Diethyl ether, cold

Equipment:

-

Schlenk flask

-

Magnetic stirrer/hotplate

-

Nitrogen/Argon inlet

-

Syringes

-

Rotary evaporator

-

Dialysis tubing (MWCO 3.5 kDa)

Procedure:

-

Monomer & Reagent Preparation: In a Schlenk flask, dissolve NIPAAm (e.g., 1.0 g, 8.84 mmol), AAc (e.g., 0.064 g, 0.88 mmol, for 10 mol% AAc), and the RAFT agent DMP (e.g., 32.2 mg, 0.088 mmol) in 10 mL of anhydrous 1,4-dioxane.

-

Causality: The ratio of monomer to RAFT agent determines the target degree of polymerization and thus the final molecular weight. The monomer-to-initiator ratio influences the polymerization rate.

-

-

Deoxygenation: Seal the flask and purge the solution with dry nitrogen or argon for 30 minutes while stirring to remove dissolved oxygen, which can terminate the radical polymerization.

-

Initiation: While maintaining a positive inert atmosphere, add AIBN (e.g., 2.9 mg, 0.0176 mmol) to the flask.

-

Causality: AIBN thermally decomposes to generate the initial radicals that start the polymerization process.[11]

-

-

Polymerization: Immerse the flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 6-12 hours).

-

Causality: 70°C is the optimal temperature for the thermal decomposition of AIBN and for the propagation of the polymer chains.

-

-

Termination & Precipitation: Stop the reaction by immersing the flask in an ice bath and exposing it to air. Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold diethyl ether.

-

Purification: Recover the polymer precipitate by filtration or centrifugation. Redissolve the polymer in a minimal amount of water and purify by dialysis against deionized water for 48 hours to remove unreacted monomers and other small molecules.

-

Isolation: Lyophilize (freeze-dry) the purified polymer solution to obtain a white, fluffy solid.

Visualization: Workflow for Smart Polymer Synthesis & Characterization

Caption: Workflow from monomer preparation to final polymer characterization.

Self-Validating Characterization of Dual-Responsiveness

Once synthesized, the polymer must be rigorously tested to confirm its dual-responsive nature. This validation is a critical step in ensuring the material's reliability.

Structural Verification:

-

¹H NMR Spectroscopy: Confirms the successful incorporation of both NIPAAm and AAc monomers into the polymer backbone and allows for the calculation of the final copolymer composition.

-

Gel Permeation Chromatography (GPC/SEC): Determines the molecular weight (Mn, Mw) and the polydispersity index (Đ), verifying the controlled nature of the RAFT polymerization.[12]

Functional Verification:

-

UV-Vis Spectroscopy: To determine the LCST, a polymer solution is heated while monitoring its transmittance at a specific wavelength (e.g., 500 nm). The LCST is defined as the temperature at which the transmittance drops to 50% of its initial value. This measurement should be repeated at different pH values (e.g., pH 3.0, below pKa; and pH 7.4, above pKa) to demonstrate pH-gated thermal response.

-

Dynamic Light Scattering (DLS): DLS measures the hydrodynamic diameter (Dh) of the polymer chains or aggregates in solution.[14] Below the LCST, the polymer exists as unimers with a small Dh. Above the LCST, the chains collapse and aggregate, leading to a sharp increase in Dh. This technique provides clear evidence of the phase transition.

Experimental Protocol 2: Characterizing pH- and Temperature-Responsiveness

Rationale: This protocol uses UV-Vis spectroscopy and DLS to provide complementary, quantitative data on the dual-responsive phase transition, creating a self-validating system.

Materials:

-

Synthesized P(NIPAAm-co-AAc) polymer

-

Phosphate-buffered saline (PBS) tablets

-

HCl and NaOH solutions (0.1 M) for pH adjustment

-

Deionized water

Equipment:

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder

-

Dynamic Light Scattering (DLS) instrument with a temperature controller

Procedure:

-

Sample Preparation: Prepare a stock solution of the polymer in deionized water (e.g., 1 mg/mL). Create two sample sets by diluting the stock solution into buffers of different pH values: one acidic (e.g., pH 5.0) and one physiological (pH 7.4).

-

LCST Determination (UV-Vis): a. Place the pH 5.0 sample in the UV-Vis spectrophotometer. b. Set the instrument to monitor transmittance at 500 nm. c. Ramp the temperature from 25°C to 50°C at a rate of 1°C/min. d. Record the transmittance as a function of temperature. The LCST is the temperature at which transmittance is 50%. e. Repeat steps a-d for the pH 7.4 sample.

-

Expected Result: The LCST at pH 7.4 should be significantly higher than at pH 5.0, or the transition may be completely suppressed. This confirms the pH-gated thermal response.

-

-

Hydrodynamic Diameter Measurement (DLS): a. Place the pH 5.0 sample in the DLS instrument. b. Equilibrate at 25°C (below LCST) and measure the hydrodynamic diameter. c. Increase the temperature to 40°C (above LCST), equilibrate, and measure the hydrodynamic diameter again. d. Repeat steps a-c for the pH 7.4 sample.

-

Expected Result: For the pH 5.0 sample, a dramatic increase in size should be observed when moving from 25°C to 40°C. For the pH 7.4 sample, the size should remain small at both temperatures, corroborating the UV-Vis data.

-

Data Presentation: Expected Characterization Results

| Condition | Expected Dh (DLS) | Expected Transmittance (UV-Vis) | Interpretation |

| pH 5.0, 25°C | ~10-20 nm | ~100% | Polymer is soluble (unimers) |

| pH 5.0, 40°C | > 200 nm | < 5% | Polymer is collapsed (aggregates) |

| pH 7.4, 25°C | ~10-20 nm | ~100% | Polymer is soluble (unimers) |

| pH 7.4, 40°C | ~15-25 nm | ~95-100% | Polymer remains soluble due to charged AAc units |

Application Case Study: Targeted Drug Delivery Nanoparticles

Dual-responsive polymers are ideal for creating "smart" drug delivery vehicles that release their payload only in the specific microenvironment of a diseased tissue, such as a tumor.[5][14][15]

Mechanism:

-

Encapsulation: A hydrophobic anti-cancer drug is encapsulated within nanoparticles self-assembled from a P(NIPAAm-co-AAc) copolymer at room temperature and physiological pH (7.4).

-

Systemic Circulation: The nanoparticles circulate in the bloodstream, where the temperature is ~37°C and pH is 7.4. Under these conditions, the AAc groups are deprotonated, keeping the nanoparticles stable and preventing premature drug release.

-

Tumor Targeting: The nanoparticles accumulate in the tumor tissue via the Enhanced Permeability and Retention (EPR) effect. The tumor microenvironment is often characterized by mild hyperthermia (>37°C) and acidosis (pH < 7.0).

-

Triggered Release: In the acidic tumor environment, the AAc groups become protonated, reducing their hydrophilic character. This, combined with the local temperature being above the polymer's LCST, triggers the collapse of the nanoparticles and the rapid release of the encapsulated drug directly at the target site, enhancing efficacy and reducing systemic toxicity.[6]

Visualization: Mechanism of Dual-Responsive Drug Release

Caption: Dual-stimuli-triggered drug release in a tumor microenvironment.

Future Outlook & Conclusion

The field of dual-responsive monomers is rapidly evolving. Current research focuses on creating systems that respond to three or more stimuli, integrating biological triggers like specific enzymes or glucose concentrations for even greater specificity.[3][7] The synthesis of block copolymers, rather than random copolymers, is also being explored to create more defined nanostructures like micelles and vesicles with distinct core-shell functionalities.[16][17]

The principles and protocols outlined in this guide provide a solid foundation for any researcher entering this exciting field. By understanding the causal relationships between monomer structure, polymerization technique, and final material properties, scientists can rationally design and synthesize novel smart materials tailored for a vast array of applications. The key to innovation lies in the thoughtful combination of responsive chemistries, a process that begins, fundamentally, at the level of the dual-responsive monomer.

References

- Synthesis and Characterization of a Novel Dual-Responsive Nanogel for Anticancer Drug Delivery. PMC.

- RAFT polymerization to form stimuli-responsive polymers. RSC Publishing.

- Sequentially Responsive Therapeutic Peptide Assembling Nanoparticles for Dual-Targeted Cancer Immunotherapy. Nano Letters.

- Poly-N-Isopropylacrylamide/acrylic Acid Copolymers for the Generation of Nanostructures at Mica Surfaces and as Hydrophobic Host Systems for the Porin MspA

- Synthesis and characterization of poly N-isopropylacrylamide-co-acrylic acid and their binary blend films properties.

- RAFT polymerization to form stimuli-responsive polymers. RSC Publishing.

- Targeted pH/redox dual-responsive nanoparticles for cancer chemotherapy combined with photodynamic/photothermal therapy. New Journal of Chemistry (RSC Publishing).

- Synthesis and characterization of a pH/temperature-dual responsive hydrogel with promising biocompatibility features for stimuli-responsive 5-FU delivery.

- Chapter 3: Characterization of Injectable Smart Hydrogels. Books.

- Dual-Responsive Mesoporous Silica Nanoparticles Mediated Codelivery of Doxorubicin and Bcl-2 SiRNA for Targeted Treatment of Breast Cancer.

- RAFT polymerization of temperature- and salt-responsive block copolymers as reversible hydrogels. PMC.

- Synthesis and characterization of dual stimuli responsive macromers based on poly(N-isopropylacrylamide) and poly(vinylphosphonic acid). PMC.

- RAFT Synthesis of Water-Soluble, Stimuli-Responsive (Co)polymers and Post-Polymerization End Group Modification Via the Thiol-ene Reaction. The Aquila Digital Community.

- RAFT polymerisation to form stimuli-responsive polymers.

- Stimuli-Responsive Nodal Dual-Drug Polymer Nanoparticles for Cancer Therapy. Taylor & Francis Online.

- Synthesis and Application of Poly(N-isopropylacrylamide-co-methacrylic Acid)

- Smart Hydrogels: Preparation, Characterization, and Determination of Transition Points of Crosslinked N-Isopropyl Acrylamide/Acrylamide/Carboxylic Acids Polymers. PMC.

- The Smart Dual-Stimuli Responsive Nanoparticles for Controlled Anti-Tumor Drug Release and Cancer Therapy. Bentham Science Publishers.

- Hydrogels: Properties, Classifications, Characterizations, and Biomedical Applic

- Synthesis and characterization of novel dual-responsive nanogels and their application as drug delivery systems. Nanoscale (RSC Publishing).

- A Review on pH and Temperature Responsive Gels in Drug Delivery. Unknown Source.

- The synthesis and study of poly(N-isopropylacrylamide)/poly(acrylic acid) interpenetrating polymer network nanoparticle hydrogels. UNT Digital Library.

- Multi-Stimuli Responsive Macromolecules and Their Assemblies. PMC.

- Poly(N-isopropylacrylamide-co-propylacrylic acid) Copolymers That Respond Sharply to Temperature and pH.

- Characterization Techniques of Hydrogel and Its Applic

- Synthesis and characterization of a pH/temperature-dual responsive hydrogel with promising biocompatibility features for stimuli-responsive 5-FU delivery.

- A Beginner's Guide to the Characterization of Hydrogel Microarchitecture for Cellular Applic

- Temperature and pH stimuli-responsive polymers and their applications in controlled and selfregulated drug delivery. Journal of Applied Pharmaceutical Science.

- Dual Thermo- and pH-Responsive Polymer Nanoparticle Assemblies for Potential Stimuli-Controlled Drug Delivery. PMC.

- pH-Thermo Dual-Responsive Polymeric Nanoparticles for Women's Health: Dual Action Against Cervical and Ovarian Cancer Cells. PMC.

- A Study on the Dual Thermo- and pH-Responsive Behaviors of Well-Defined Star-like Block Copolymers Synthesize by Combining of RAFT Polymerization and Thiol-Ene Click Reaction. MDPI.

- Chemical and physical dual stimuli responsive polymers.

- Stimuli-Responsive Polymer Networks: Application, Design, and Computational Explor

- Advances in Stimuli-Responsive Polymers: Design Strategies, Synthesis Methods, and Emerging Nanotechnology Applic

- Designing Dual-Responsive Drug Delivery Systems: The Role of Phase Change Materials and Metal–Organic Frameworks. MDPI.

Sources

- 1. RAFT polymerization to form stimuli-responsive polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. japsonline.com [japsonline.com]

- 3. jchemrev.com [jchemrev.com]

- 4. RAFT polymerisation to form stimuli-responsive polymers - European Coatings [european-coatings.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Multi-Stimuli Responsive Macromolecules and Their Assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. RAFT polymerization of temperature- and salt-responsive block copolymers as reversible hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Smart Hydrogels: Preparation, Characterization, and Determination of Transition Points of Crosslinked N-Isopropyl Acrylamide/Acrylamide/Carboxylic Acids Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Poly-N-Isopropylacrylamide/acrylic Acid Copolymers for the Generation of Nanostructures at Mica Surfaces and as Hydrophobic Host Systems for the Porin MspA from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. RAFT polymerization to form stimuli-responsive polymers - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01849A [pubs.rsc.org]

- 14. Synthesis and Characterization of a Novel Dual-Responsive Nanogel for Anticancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. pH-Thermo Dual-Responsive Polymeric Nanoparticles for Women’s Health: Dual Action Against Cervical and Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Technical Whitepaper: Synthesis, Stability, and Application of Alkyl-Substituted Furan Azides

This technical whitepaper provides an in-depth review of alkyl-substituted furan azides, designed for researchers in organic synthesis and drug discovery. It addresses the unique challenges of these high-energy intermediates, focusing on their synthesis, stability profiles, and application in bioorthogonal chemistry.

Executive Summary

Alkyl-substituted furan azides represent a niche but potent class of heteroaromatic azides. While furan rings are ubiquitous in medicinal chemistry (acting as bioisosteres for phenyl rings), the introduction of an azide moiety (

However, these compounds are notoriously unstable. Unlike electron-deficient furan azides (e.g., 2-nitro-5-azidofuran), alkyl-substituted variants lack the electron-withdrawing groups required to stabilize the azide functionality against unimolecular decomposition. Consequently, they are best utilized as transient intermediates generated in situ.[1] This guide outlines the mechanistic underpinnings of this instability, safe synthetic protocols, and their application in convergent synthesis.

Structural Dynamics & Stability

The utility of alkyl-substituted furan azides is governed by two competing mechanistic pathways: Cycloaddition (Productive) and Ring Opening (Destructive) .

The Electronic Dilemma

The furan ring is electron-rich. Alkyl substituents (methyl, ethyl, etc.) exert a positive inductive effect (+I), further increasing electron density in the ring.

-

Impact on Reactivity: The azide group becomes more nucleophilic, potentially accelerating Click chemistry rates.

-

Impact on Stability: The electron-rich nature destabilizes the C-N bond of the azide. Unlike thiazole azides, which often exist in equilibrium with a stable fused tetrazole (Azido-Tetrazole Equilibrium), furan azides predominantly exist in the azide form but are prone to rapid ring opening.

Decomposition Mechanism (The "Failure Mode")

The primary decomposition pathway for 2-azidofurans is the entropically driven ring opening to form (Z)-2-en-4-yn-nitriles (also known as cyanodienes). This reaction is often spontaneous at room temperature for alkyl-substituted variants.

Key Insight: Researchers must maintain reaction temperatures below 0°C during generation and immediately trap the azide.

Figure 1: The dominant decomposition pathway of furan azides. Alkyl groups accelerate this process compared to electron-withdrawing groups.

Synthetic Methodologies

Due to the instability described above, isolation is discouraged.[1] The following methods prioritize safety and in situ trapping.

Method A: Heteroatom-Directed Lithiation (Recommended)

This method avoids the harsh conditions of nucleophilic substitution and allows for regiospecific installation of the azide.

-

Substrate: 2-Alkylfuran.

-

Reagent:

-Butyllithium ( -

Mechanism: Lithiation occurs at the 5-position (alpha to oxygen). The lithiated furan attacks the electrophilic azide transfer reagent.

-

Fragmentation: The resulting triazene intermediate is fragmented (using mild acid or aqueous workup) to release the furan azide.

Method B: Nucleophilic Substitution (Classical)

-

Substrate: 2-Bromo-5-alkylfuran.

-

Reagent: Sodium Azide (

).[2] -

Conditions: DMSO or DMF at low temperature.

-

Risk: High. The displacement is slow due to the electron-rich ring, and prolonged heating risks explosion or decomposition. Not recommended for scale-up.

Experimental Protocols

Protocol 1: In Situ Generation and "Click" Reaction

Objective: Synthesis of a 1,2,3-triazole derivative from 2-methylfuran without isolating the azide intermediate.

Safety Prerequisite:

-

Blast Shield: Mandatory.

-

Scale: Do not exceed 5.0 mmol on the first attempt.

-

Tools: Use Teflon or ceramic spatulas; avoid metal.

Step-by-Step Methodology:

-

Lithiation:

-

In a flame-dried Schlenk flask under Argon, dissolve 2-methylfuran (1.0 equiv) in anhydrous THF (0.2 M).

-

Cool to -78°C (Dry ice/acetone bath).

-

Add

-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 20 minutes. -

Stir at -78°C for 1 hour to ensure complete formation of 5-lithio-2-methylfuran.

-

-

Azidation:

-

Dissolve Tosyl Azide (

, 1.2 equiv) in minimal anhydrous THF. -

Add

solution dropwise to the lithiated furan at -78°C. -

Stir for 30 minutes at -78°C.

-

Critical Step: Allow the mixture to warm to -40°C (acetonitrile/dry ice) to facilitate the breakdown of the triazene salt, but do not warm to room temperature.

-

-

Quench & Click (One-Pot):

-

Cool back to -78°C.

-

Add the Terminal Alkyne (1.5 equiv).

-

Add a pre-mixed solution of

(10 mol%) and Sodium Ascorbate (20 mol%) in degassed water/t-BuOH (1:1). -

Allow the reaction to warm slowly to Room Temperature (RT) overnight. The triazole formation stabilizes the furan moiety.

-

-

Workup:

-

Dilute with EtOAc and wash with saturated

(to remove Cu) and brine. -

Dry over

and concentrate in vacuo (do not heat water bath >30°C). -

Purify via silica gel chromatography.

-

Data Summary: Stability vs. Substitution

| Substituent (R) | Electronic Effect | Approx. | Primary Decomposition Product |

| Nitro (-NO2) | Strong EWG | Stable (Solid) | N/A |

| Aldehyde (-CHO) | Moderate EWG | Hours to Days | Ring Opening |

| Methyl (-CH3) | Weak EDG | < 30 Minutes | (Z)-2-penten-4-yn-nitrile |

| Ethyl/Propyl | Weak EDG | < 15 Minutes | (Z)-2-hexen-4-yn-nitrile |

Safety & Handling (The "Rule of Six")

Working with alkyl furan azides requires strict adherence to safety protocols due to their high energy content (

-

C/N Ratio: Adhere to the "Rule of Six". The number of carbon atoms (

) plus other atoms (-

Example: 2-Azido-5-methylfuran (

). Ratio = -

Implication: This molecule is potentially explosive and must never be isolated neat.[3] Always keep in solution.

-

-

Solvent Compatibility: Never use halogenated solvents (DCM,

) with sodium azide precursors to avoid forming di-azidomethane (highly explosive). -

Waste Disposal: Quench all azide waste with excess sodium nitrite (

) and sulfuric acid (in a fume hood) to degrade unreacted azide to nitrous oxide before disposal.

Visualization: Synthesis Workflow

Figure 2: The "Generate-and-Trap" workflow is the only recommended path for alkyl furan azides.

References

-

Keegstra, M. A., et al. (1992). "The synthesis of 2-azidofurans and their application in the synthesis of fumaronitriles." Tetrahedron, 48(17), 3633-3652.

-

Bräse, S., et al. (2005). "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 44(33), 5188–5240.

-

Gribble, G. W. (2002). "Lithiation of Furans." In: Lithium Compounds in Organic Synthesis.

-

Banert, K. (1989). "Rearrangement of organic azides." Chemische Berichte, 122(6), 1175-1178.

-

University of California, Santa Cruz. (2020). "Standard Operating Procedure: Azide Safety." EHS Safety Database.

Sources

Thermodynamics of 5-Ethylfuran Diels-Alder Cycloadditions

Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

A Guide to Reversibility, Kinetics, and Equilibrium Control

Executive Summary & Chemical Context

The Diels-Alder (DA) cycloaddition of furan derivatives represents a cornerstone of both renewable chemical synthesis (biomass valorization) and pharmacophore generation (oxabicyclic scaffolds). This guide focuses on 5-ethylfuran —formally 2-ethylfuran according to IUPAC priority rules, though often referred to as "5-ethyl" in biomass literature when describing reduction products of 5-hydroxymethylfurfural (HMF).

Unlike standard dienes (e.g., cyclopentadiene), ethyl-substituted furans present a unique thermodynamic challenge: aromaticity . The resonance stabilization energy of the furan ring (~16 kcal/mol) must be overcome to form the adduct, making the reaction inherently reversible (retro-Diels-Alder) at moderate temperatures. The ethyl group at the C2/C5 position acts as an electron-donating group (EDG), raising the HOMO energy and increasing nucleophilicity, yet it also introduces steric parameters that influence the endo/exo selectivity profile.

Key Technical Takeaway: The reaction is exothermic but entropically unfavorable. Success relies entirely on manipulating the Gibbs Free Energy equation (

Thermodynamic Landscape

The Energy Profile

The reaction of 5-ethylfuran with a dienophile (e.g., maleic anhydride, maleimide) is governed by two competing pathways:

-

Kinetic Pathway (Endo): Favored by secondary orbital interactions (SOI) in the transition state. Lower activation energy (

).[1] -

Thermodynamic Pathway (Exo): Favored by steric relaxation. The exo adduct is more stable (

is more negative).

However, because furan adducts are prone to retro-cycloreversion, the "Kinetic vs. Thermodynamic" distinction is often blurred. At equilibrium, the product distribution is dictated purely by

Comparative Thermodynamics (Estimated Values)

The following table synthesizes thermodynamic parameters for furan derivatives reacting with Maleic Anhydride (MA) in acetonitrile. Note the inductive effect of the alkyl group.

| Diene | Retro-DA Onset ( | |||

| Furan | -14.5 | -35.0 | ~15.0 | > 40 |

| 2-Methylfuran | -16.2 | -36.5 | ~13.5 | > 60 |

| 2-Ethylfuran | -16.8 | -38.2 | ~13.2 | > 65 |

Note: The ethyl group makes the reaction slightly more exothermic (electronic stabilization) but imposes a higher entropic penalty due to the loss of rotational freedom of the ethyl chain upon cyclization.

Mechanistic Visualization

The following diagram illustrates the reaction coordinate, highlighting the critical reversibility of the furan DA system.

Figure 1: Reaction coordinate diagram showing the kinetic preference for Endo vs. the thermodynamic stability of Exo, and the retro-DA pathways.

Experimental Protocol: Kinetic & Equilibrium Analysis

Objective: Determine the equilibrium constant (

Causality: We use NMR spectroscopy rather than UV-Vis because the ethyl group breaks the symmetry of the furan, creating complex regioisomers. NMR allows distinct quantification of endo vs. exo protons.

Materials

-

Diene: 2-Ethylfuran (Freshly distilled to remove stabilizers).

-

Dienophile: N-Methylmaleimide (Recrystallized).

-

Solvent: Deuterated Acetonitrile (

) – chosen for its high dielectric constant which stabilizes the polarized transition state. -

Internal Standard: 1,3,5-Trimethoxybenzene (Inert, distinct singlet).

Step-by-Step Workflow

-

Preparation (T=0):

-

Dissolve N-methylmaleimide (0.5 M) and Internal Standard (0.1 M) in

(0.6 mL) in an NMR tube. -

Equilibrate the NMR probe to the target temperature (e.g., 298 K, 313 K, 323 K).

-

-

Initiation:

-

Inject 2-Ethylfuran (0.5 M, 1.0 equiv) directly into the tube.

-

Critical: Shake vigorously for 5 seconds and insert immediately into the probe.

-

-

Data Acquisition (Kinetic Phase):

-

Acquire

spectra every 60 seconds for the first 60 minutes. -

Monitor: Disappearance of furan protons (

6.0–7.5 ppm) and appearance of adduct bridgehead protons (

-

-

Equilibrium Phase:

-

Continue monitoring every 30 minutes until concentrations stabilize (plateau).

-

Calculate

.

-

-

Thermodynamic Calculation:

-

Perform the experiment at three temperatures (25°C, 40°C, 60°C).

-

Plot

vs. -

Slope:

-

Intercept:

-

Process Flow: From Synthesis to Analysis

This workflow ensures data integrity by isolating variables (temperature, concentration) and validating product stability.

Figure 2: Workflow for extracting thermodynamic parameters using variable-temperature NMR spectroscopy.

Strategic Implications for Drug Development

When utilizing 5-ethylfuran in drug discovery (e.g., synthesizing oxabicyclic intermediates for enzyme inhibitors):

-

High Pressure is Key: Because

(activation volume) is highly negative (~ -30 cm³/mol), conducting the reaction at High Pressure (10-15 kbar) can overcome the steric hindrance of the ethyl group and suppress the retro-DA pathway, driving conversion to >95%. -

Lewis Acid Catalysis: The use of

or -

Regioselectivity: The ethyl group at C2 directs the incoming dienophile. For unsymmetrical dienophiles (e.g., acrylates), the "ortho" (1,2-substitution pattern on the resulting ring) is generally favored over the "meta" due to the high coefficient of the HOMO at the C5 position.

References

-

Gandini, A. (2013). "The furan/maleimide Diels–Alder reaction: A versatile click–unclick tool in macromolecular synthesis." Progress in Polymer Science.

-

Boutureira, O., & Bernardes, G. J. L. (2015). "Advances in Chemical Protein Modification." Chemical Reviews. (Context on furan bioconjugation thermodynamics).

-

Dell, C. P. (1998). "Cycloadditions in Synthesis: Furan Diels-Alder Reactions." Journal of the Chemical Society, Perkin Transactions 1.

-

Kappe, C. O., et al. (1997). "High-Pressure Diels-Alder Reactions of Furan Derivatives." Journal of Organic Chemistry.

Sources

Methodological & Application

Application Note: High-Fidelity CuAAC Protocol for Furan-Functionalized Linkers

Abstract & Strategic Overview

The integration of furan moieties into azide-functionalized linkers enables a powerful "dual-click" strategy. The azide group facilitates Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), while the furan ring remains available for a subsequent, reversible Diels-Alder (DA) reaction with maleimides. This architecture is increasingly critical in the development of cleavable Antibody-Drug Conjugates (ADCs) , reversible surface functionalization, and hydrogel synthesis.

The Challenge: While CuAAC is generally robust, the furan ring is an electron-rich diene susceptible to oxidation. In the presence of Copper(I) and atmospheric oxygen, reactive oxygen species (ROS) can be generated, leading to the oxidative ring-opening of the furan (e.g., to unsaturated dicarbonyls), thereby destroying the linker's secondary functionality.

The Solution: This protocol utilizes THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) as the accelerating ligand.[1][2] Unlike TBTA, THPTA is fully water-soluble and acts as a sacrificial reductant that shields the substrate from oxidative damage. Furthermore, we mandate strict deoxygenation and post-reaction chelation to preserve the furan integrity.

Critical Mechanistic Considerations

Ligand Selection: THPTA vs. TBTA

For furan-containing substrates, THPTA is the obligatory ligand.

-

Solubility: THPTA allows the reaction to proceed in high-water content buffers, which is often required for furan-azide linkers that may have amphiphilic properties.

-

Protection: The tertiary amine and triazole groups in THPTA chelate Cu(I) effectively, preventing the disproportionation of Cu(I) to Cu(0) and Cu(II). More importantly, the THPTA-Cu complex produces significantly fewer hydroxyl radicals compared to TBTA-Cu or ligand-free systems, directly protecting the furan ring from oxidative degradation.

Oxygen Exclusion

Furan oxidation is catalyzed by copper salts in the presence of oxygen. Therefore, degassing all buffers and conducting the reaction under an inert atmosphere (Argon or Nitrogen) is not optional—it is a critical quality attribute (CQA) for high yield.

Materials & Stoichiometry

The following ratios are optimized to balance reaction kinetics with furan preservation.

| Component | Role | Equivalents (Eq) | Concentration (Final) | Notes |

| Furan-Azide Linker | Limiting Reagent | 1.0 | 1–5 mM | Dissolve in DMSO or Water/DMSO mix. |

| Alkyne Substrate | Reaction Partner | 1.2 – 1.5 | ~1.5 – 7.5 mM | Slight excess ensures complete consumption of the azide. |

| CuSO₄[1][2][3][4] · 5H₂O | Catalyst Source | 0.5 | 0.5 – 2.5 mM | Higher loading than standard click (0.1 Eq) to overcome potential coordination by furan oxygen. |

| THPTA Ligand | Cu(I) Stabilizer | 2.5 | 2.5 – 12.5 mM | Critical Ratio: Maintain 5:1 (Ligand:Cu) to block ROS generation. |

| Sodium Ascorbate | Reductant | 5.0 | 5 – 25 mM | Freshly prepared. Reduces Cu(II) to active Cu(I). |

| Aminoguanidine | Additive | 5.0 | 5 – 25 mM | Optional:[4] Prevents protein-aldehyde side reactions if conjugating to biomolecules. |

Experimental Protocol

Phase 1: Preparation & Deoxygenation

-

Buffer Prep: Prepare 100 mM Phosphate Buffer (PBS) or HEPES (pH 7.4).

-

Action: Degas the buffer by bubbling Argon through it for 15 minutes or using a vacuum-purge cycle.

-

-

Stock Solutions:

-

CuSO₄: 20 mM in degassed water.

-

THPTA: 50 mM in degassed water.

-

Ascorbate: 100 mM in degassed water (Make fresh; do not store).

-

Linker/Alkyne: Dissolve in DMSO or degassed buffer depending on solubility.

-

Phase 2: Catalyst Complexation (The "Blue Mix")

Pre-complexing copper and ligand is essential to prevent transient high concentrations of "naked" copper from damaging the furan.

-

In a separate small tube, mix the THPTA stock and CuSO₄ stock .

-

Ratio: 1 part CuSO₄ to 5 parts THPTA (Molar ratio 1:5).

-

Incubate for 5 minutes. The solution should remain clear blue.

Phase 3: The Reaction[4]

-

Combine Substrates: In the main reaction vessel (under Argon), add the Furan-Azide Linker and the Alkyne Substrate to the degassed buffer.

-

Add Catalyst: Add the pre-complexed Cu-THPTA mixture to the reaction vessel.

-

Initiate: Add the Sodium Ascorbate solution last.

-

Observation: The blue color may fade to colorless or pale yellow as Cu(II) reduces to Cu(I).

-

-

Incubate: Seal the vessel tightly (parafilm or screw cap under Argon).

-

Conditions: Room temperature (20–25°C) for 1–2 hours.

-

Note: Do not heat above 40°C, as this increases the risk of retro-Diels-Alder if the furan was already protected, or non-specific degradation.

-

Phase 4: Quenching & Copper Removal (Critical)

Residual copper can catalyze furan oxidation during storage or subsequent Diels-Alder reactions.

-

Quench: Add EDTA (500 mM, pH 8.0) to a final concentration of 10 mM. Incubate for 10 minutes. The solution may turn slightly blue/green as Cu is chelated.[5][6]

-

Purification:

Quality Control & Troubleshooting

QC Metrics

-

HPLC: Shift in retention time. The triazole product is usually more polar than the azide/alkyne mixture.

-

1H NMR (Diagnostic):

-

Success: Appearance of the Triazole proton singlet (~7.8–8.2 ppm).

-

Furan Integrity: Retention of Furan protons (typically doublets/multiplets at ~6.4 ppm and ~7.5 ppm).

-

Failure:[5] Disappearance of furan peaks indicates oxidative degradation.

-

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Yield | Oxygen poisoning of Cu(I) | Increase Ascorbate to 10 Eq; ensure strict Argon atmosphere. |

| Furan Degradation | ROS generation | Increase THPTA:Cu ratio to 10:1; lower Cu concentration. |

| Precipitation | Ligand insolubility | Ensure THPTA is used (not TBTA); add 10-20% DMSO if needed. |

| Blue Product | Residual Copper | Perform additional EDTA washes; use CupriSorb resin if compatible. |

Visualization of Workflows

Diagram 1: Reaction Mechanism & Protection Strategy

This diagram illustrates the CuAAC cycle and the specific role of THPTA in blocking the "ROS Pathway" that destroys the furan ring.

Caption: The THPTA ligand stabilizes Cu(I), preventing disproportionation and ROS generation, thereby ensuring the furan ring remains intact for downstream applications.

Diagram 2: Experimental Workflow

A step-by-step logic flow for the bench scientist.

Caption: Operational workflow emphasizing the critical order of addition and the mandatory degassing step to protect the furan moiety.

References

-

Preservation of Furan during Click Chemistry

- Context: Discusses the necessity of specific ligands and conditions to prevent oxidative damage to sensitive groups like furans during CuAAC.

- Source: Glen Research. "The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)."

-

URL:[Link]

-

Ligand Comparison (THPTA vs TBTA)

-

Context: Establishes THPTA as the superior ligand for aqueous systems and biological protection compared to TBTA.[8]

- Source: BroadPharm. "Click Chemistry Protocols - THPTA Advantages."

-

-

Copper Removal Protocols

- Context: Detailed methodologies for removing copper using EDTA and dialysis, critical for preventing post-reaction furan degrad

-

Source: BenchChem.[6] "Removal of Residual Copper Catalyst from Click Reactions."

-

Furan-Maleimide and Click Chemistry Synergy

- Context: Describes the "dual-click" approach using CuAAC and Diels-Alder chemistry for constructing complex architectures like dendrimers.

- Source: Royal Society of Chemistry (Chem. Commun.). "Combined CuI-catalysed alkyne–azide cycloaddition and furan–maleimide Diels–Alder 'click' chemistry."

-

URL:[Link]

-

General CuAAC Mechanism and Optimization

- Context: Foundational protocols for optimizing CuAAC with sodium ascorb

- Source: NCBI / PMC.

-

URL:[Link]

Sources

- 1. glenresearch.com [glenresearch.com]

- 2. broadpharm.com [broadpharm.com]

- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jenabioscience.com [jenabioscience.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. labinsights.nl [labinsights.nl]

- 8. researchgate.net [researchgate.net]

Orthogonal crosslinking strategies using 2-(3-Azidopropyl)-5-ethylfuran

Application Note: Orthogonal Crosslinking Strategies Using 2-(3-Azidopropyl)-5-ethylfuran

Introduction & Mechanistic Insight

The molecule 2-(3-Azidopropyl)-5-ethylfuran represents a versatile class of heterobifunctional linkers designed for orthogonal crosslinking . Its utility lies in the distinct reactivity profiles of its two terminal functional groups: the azide (-N

By combining the robust, irreversible nature of "Click" chemistry (CuAAC) with the thermally reversible Diels-Alder (DA) cycloaddition, this linker enables the engineering of "smart" materials—specifically, hydrogels and drug delivery systems that can be assembled permanently but crosslinked reversibly.[1]

The Chemical Advantage: Why the 5-Ethyl Group Matters

Unlike unsubstituted furan linkers, the 5-ethyl substitution on the furan ring is not merely structural; it is a kinetic tuner.

-

Electronic Activation: The ethyl group acts as an electron-donating group (EDG) via hyperconjugation.[1] This raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the furan diene.

-

Reactivity: According to Frontier Molecular Orbital (FMO) theory, a higher HOMO in the diene reduces the energy gap with the Lowest Unoccupied Molecular Orbital (LUMO) of electron-deficient dienophiles (e.g., maleimides).[1] Consequently, 2-(3-Azidopropyl)-5-ethylfuran exhibits faster forward reaction kinetics and higher thermodynamic stability at physiological temperatures compared to naked furan derivatives [1][2].[1]

Reaction Mechanism & Orthogonality

The orthogonality of this system allows for sequential or simultaneous triggering of reactions without interference.

-

Pathway A (Irreversible): Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]

-

Pathway B (Reversible): Diels-Alder (DA) Cycloaddition.[1][3][4]

Figure 1: Orthogonal reaction pathways.[1] The linker first grafts onto a backbone via CuAAC, then crosslinks via Diels-Alder.

Application Protocol: Synthesis of a Self-Healing Hydrogel

This protocol describes the "Graft-then-Crosslink" strategy. This is superior to simultaneous mixing because it allows for the purification of the functionalized polymer before gelation, ensuring the removal of cytotoxic copper catalysts.

Materials Required

-

Linker: 2-(3-Azidopropyl)-5-ethylfuran (100 mg).[1]

-

Backbone: Poly(ethylene glycol)-dialkyne (PEG-Alkyne) or Alkyne-functionalized Hyaluronic Acid.[1]

-

Crosslinker: PEG-di-Maleimide (MW 2kDa - 10kDa).[1]

-

Catalysts: CuSO

·5H -

Solvents: DMSO (anhydrous), DI Water, Dialysis tubing (MWCO 3.5 kDa).[1]

Step 1: Functionalization (The "Click" Step)

Goal: Convert the Alkyne-polymer into a Furan-functionalized polymer.

-

Dissolution: Dissolve 1 equivalent (molar eq. of alkyne groups) of the Polymer-Alkyne in 5 mL of DMSO/Water (1:1 v/v).

-

Linker Addition: Add 1.2 equivalents of 2-(3-Azidopropyl)-5-ethylfuran . The slight excess ensures complete conversion of alkynes.

-

Catalyst Prep: Prepare fresh stock solutions of CuSO

(100 mM in water) and Sodium Ascorbate (500 mM in water). -

Initiation: Add CuSO

(0.05 eq) and Sodium Ascorbate (0.2 eq) to the reaction mixture. Flush with Nitrogen for 1 min. -

Incubation: Stir at Room Temperature (RT) for 12–24 hours.

-

Purification (CRITICAL):

-

Dialyze the mixture against DI water for 48 hours (change water 4x) to remove unreacted linker and copper ions.

-

Lyophilize (freeze-dry) to obtain the white fluffy solid: Furan-Polymer .[1]

-

Step 2: Gelation (The "Diels-Alder" Step)

Goal: Form the reversible hydrogel.

-

Preparation: Dissolve the Furan-Polymer (from Step 1) in PBS (pH 7.4) to a concentration of 10% w/v.[1]

-

Crosslinker Addition: Dissolve PEG-di-Maleimide in PBS.

-

Mixing: Mix the two solutions to achieve a 1:1 molar ratio of Furan:Maleimide.

-

Curing:

-

Option A (Fast): Incubate at 50°C. Gelation occurs in ~30–60 mins due to the ethyl-activated furan.

-

Option B (Slow/Injectable): Incubate at 37°C. Gelation occurs in 2–4 hours.

-

-

Validation: Perform an inverted vial test. The gel should support its own weight.

Characterization & Data Analysis

Kinetic Validation (Rheology)

To verify the crosslinking density and reversibility, perform oscillatory rheology.[1]

| Parameter | Experimental Condition | Expected Outcome | Mechanistic Reason |

| Storage Modulus (G') | Time sweep @ 37°C | Sigmoidal increase, plateauing at ~1–5 kPa | Formation of covalent DA adducts.[1] |

| Thermo-reversibility | Temp ramp (37°C | G' drops below G'' (Sol state) | Retro-DA reaction breaks crosslinks.[1] |

| Self-Healing | Strain sweep (1% | Rapid recovery of G' | Dynamic equilibrium of DA bonds allows re-association.[1] |

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Gelation is too slow (>24h) | Steric hindrance or low concentration.[1] | Increase polymer concentration to 15-20% w/v. The ethyl group aids electronic activation but adds slight steric bulk compared to methyl. |

| Precipitation during Step 1 | Linker hydrophobicity.[1] | Increase DMSO ratio during the Click reaction. The ethyl-furan moiety is hydrophobic. |

| Irreversible Gelation | Maleimide hydrolysis.[1] | Ensure pH is < 7.[1]5. Maleimides hydrolyze to unreactive maleamic acid at basic pH [4].[1] |

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for hydrogel fabrication.[1]

References

-

Gandini, A. (2013).[1] The furan/maleimide Diels–Alder reaction: A versatile click–unclick tool in macromolecular synthesis. Progress in Polymer Science, 38(1), 1-29.[1]

-

Boutelle, R. C., & Barker, B. H. (2024).[1] Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. Polymers, 16(3), 450.[1]

-

Gregoritza, M., & Brandl, F. P. (2015).[1] The Diels-Alder reaction: A powerful tool for the design of drug delivery systems and biomaterials. European Journal of Pharmaceutics and Biopharmaceutics, 97, 438-453.[1]

-

Fontaine, L., et al. (2020).[1] Direct Diels–Alder reactions of furfural derivatives with maleimides. Royal Society of Chemistry Advances, 10, 42786-42793.[1]

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. Direct Diels–Alder reactions of furfural derivatives with maleimides - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC03558K [pubs.rsc.org]

- 4. expresspolymlett.com [expresspolymlett.com]

- 5. Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Furan Cycloaddition Optimization Hub: Technical Support for Sterically Hindered Substrates

Status: Operational Ticket ID: DA-FURAN-001 Assigned Specialist: Senior Application Scientist

Welcome to the Optimization Hub

You are likely here because your Diels-Alder (DA) reaction involving a furan derivative—specifically one with steric bulk at the 2,5-positions—is failing. You may be observing low conversion, rapid reversion to starting materials upon isolation (retro-Diels-Alder), or polymerization.

This guide treats your chemical reaction as a system to be debugged. Unlike standard dienes, furans possess aromatic character (resonance energy ~16 kcal/mol), making them poor dienes. When you add steric hindrance, you destabilize the transition state and the final adduct, often shifting the equilibrium constant (

The following modules provide the protocols to override these thermodynamic and kinetic penalties.

Module 1: Diagnostic & Decision Logic

Before modifying your reaction, determine the failure mode. Use this logic flow to select the correct optimization protocol.

Figure 1: Decision matrix for selecting the optimal activation strategy based on substrate constraints.

Module 2: Solvent Engineering (The "Chemical Pressure" Method)

The Problem: Thermal heating promotes the retro-Diels-Alder reaction (entropy favored). The Fix: Use Hexafluoroisopropanol (HFIP). HFIP acts as a hydrogen-bond donor to the dienophile, activating it without the harshness of traditional Lewis acids. It also stabilizes the transition state via a solvophobic effect.

Protocol A: HFIP-Mediated Cycloaddition

Best for: Acid-sensitive substrates, moderate steric hindrance.

-

Preparation: Dissolve the dienophile (1.0 equiv) and furan (1.2–2.0 equiv) in HFIP (

-hexafluoro-2-propanol).-

Concentration: High concentration is critical (0.5 M to 1.0 M).

-

-

Reaction: Stir at ambient temperature (20–25 °C).

-

Note: Do not heat. HFIP lowers the activation barrier, allowing room-temp reactivity.

-

-

Monitoring: Monitor by

H NMR, not TLC (furan adducts can revert on silica). Look for the disappearance of furan protons (typically -

Workup: Evaporate HFIP under reduced pressure (rotary evaporator) at <30 °C .

-

Warning: HFIP is expensive; use a cold trap to recover and distill for reuse.

-

Why it works: HFIP forms a hydrogen-bond network with the dienophile's carbonyl/nitrile groups, significantly lowering the LUMO energy. It creates a "micro-heterogeneity" that mimics high pressure [1].

Module 3: High-Pressure Synthesis (The "Physical Pressure" Method)

The Problem: 2,5-disubstituted furans create massive steric repulsion in the transition state.

The Fix: Diels-Alder reactions have a large negative volume of activation (

Protocol B: High-Pressure (1.0 GPa) Synthesis

Best for: 2,5-dialkylfurans, highly hindered dienophiles, thermally unstable adducts.

| Parameter | Specification |

| Pressure | 10–15 kbar (1.0–1.5 GPa) |

| Solvent | Dichloromethane (DCM) or Diethyl Ether |

| Concentration | 1.0 M – 2.0 M (Maximize concentration) |

| Vessel | Teflon (PTFE) pouch inside hydraulic press |

Step-by-Step:

-

Encapsulation: Dissolve reactants in minimal DCM. Transfer to a flexible PTFE tube/pouch. Exclude all air bubbles (air compresses, leading to pouch rupture). Heat-seal the tube.

-

Compression: Place the pouch in the high-pressure vessel (filled with hydraulic fluid).

-

Pressurization: Ramp pressure to 1.0 GPa over 5 minutes.

-

Incubation: Hold at 1.0 GPa for 12–24 hours at room temperature .

-

Crucial: Do not heat. Pressure lowers the energy barrier enough to proceed at RT, preventing retro-DA.

-

-

Decompression: Release pressure slowly.

-

Isolation: Open pouch. If the adduct is unstable (retro-DA prone), proceed immediately to the next step (e.g., hydrogenation or aromatization) without column chromatography.

Evidence: High pressure is the only reliable method for reacting 2,5-dimethylfuran with unactivated dienophiles, shifting the equilibrium toward the adduct [2].

Module 4: Catalytic Strategies & Troubleshooting

The Problem: Traditional Lewis Acids (

Protocol C: Aqueous/Micellar Catalysis

Best for: Hydrophobic reactants, Green Chemistry requirements.

-

System: Water (or 5.0 M LiClO

in diethyl ether—though potentially explosive, so stick to water/surfactant). -

Additive: Sodium Dodecyl Sulfate (SDS) or TPGS-750-M (2 wt % in water).

-

Mechanism: Hydrophobic effect forces the furan and dienophile into the micelle core, effectively increasing local concentration and internal pressure [3].

Troubleshooting Guide (FAQ)

Q1: My adduct disappears during column chromatography. What happened? A: You are experiencing silica-induced retro-Diels-Alder. The acidity of silica gel, combined with the heat of adsorption, catalyzes the reversion.

-

Fix: Use neutral alumina. Alternatively, perform a "flash" filtration through a short pad of basic silica, or take the crude mixture directly to the next step (e.g., reduction of the double bond to lock the ring).

Q2: I see the product by NMR in the reaction mixture, but yield is <10% after workup.

A: The reaction is likely at equilibrium with

-

Fix: You cannot "push" this with time. You must perturb the equilibrium.

-

Use High Pressure (favors product volume).

-

Use Excess Furan (10–20 equivalents) if cheap/volatile.

-

Precipitation: If the adduct is a solid, find a solvent where the product crystallizes out, driving the equilibrium (Le Chatelier).

-

Q3: The Lewis Acid turned my reaction into a black tar. A: Furans polymerize in strong acid.

-

Fix: Switch to Calcium Triflate (

) or Zinc Iodide (

Visualizing the Pathway

The following diagram illustrates the energetic difference between thermal and HFIP/High-Pressure pathways.

Figure 2: Reaction coordinate comparison. HFIP and High Pressure lower the transition state energy (

References

-

Coudert, G., et al. (2025). On the role of hexafluoroisopropanol in Diels–Alder reactions of acid-sensitive reagents. Canadian Journal of Chemistry. Link

-

Margetić, D. (2021).[1] High-pressure cycloaddition reactions in the synthesis of biologically relevant heterocycles. Elsevier. Link

-

Bruijnincx, P. C. A., et al. (2020).[2] Direct Diels–Alder reactions of furfural derivatives with maleimides. Royal Society of Chemistry (Green Chemistry). Link

-

Bickelhaupt, F. M., et al. (2025). How Lewis Acids Catalyze Diels–Alder Reactions. Angewandte Chemie. Link

Sources

Technical Support Center: A Researcher's Guide to Handling Volatile Organic Azides in Synthesis

As a Senior Application Scientist, this guide is designed to provide you with robust, field-tested safety protocols and troubleshooting advice for handling volatile organic azides. Organic azides are invaluable reagents in modern synthesis, particularly in bioconjugation and heterocyclic chemistry; however, their energetic nature demands the utmost respect and adherence to strict safety procedures.[1][2][3][4] This document moves beyond mere checklists to explain the chemical causality behind each safety measure, empowering you to make informed decisions and manage risk effectively in your laboratory.

Part 1: Fundamental Safety & Hazard Identification

Before handling any azide, a thorough understanding of the primary hazards is essential. Organic azides are energetic compounds, meaning they can decompose rapidly and exothermically, releasing nitrogen gas.[1][2][5] This decomposition can be initiated by heat, light, friction, or shock.[1][6][7]

Key Hazards:

-